molecular formula C25H22N2O5 B11281747 methyl 4-[(5-{2-hydroxy-4-[(2-methylbenzyl)oxy]phenyl}-1H-pyrazol-4-yl)oxy]benzoate

methyl 4-[(5-{2-hydroxy-4-[(2-methylbenzyl)oxy]phenyl}-1H-pyrazol-4-yl)oxy]benzoate

Cat. No.: B11281747
M. Wt: 430.5 g/mol
InChI Key: PUHZAABWMXEZNX-UHFFFAOYSA-N
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Description

METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps. One common method includes the following steps:

    Alkylation: The starting material undergoes alkylation to introduce the methoxyphenyl group.

    Nitration and Reduction: The intermediate is then nitrated and reduced to form the corresponding amine.

    Cyclization: The amine undergoes cyclization to form the pyrazole ring.

    Esterification: Finally, the compound is esterified to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 4-[[5-[2-hydroxy-4-[(2-methylphenyl)methoxy]phenyl]-1H-pyrazol-4-yl]oxy]benzoate

InChI

InChI=1S/C25H22N2O5/c1-16-5-3-4-6-18(16)15-31-20-11-12-21(22(28)13-20)24-23(14-26-27-24)32-19-9-7-17(8-10-19)25(29)30-2/h3-14,28H,15H2,1-2H3,(H,26,27)

InChI Key

PUHZAABWMXEZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)OC4=CC=C(C=C4)C(=O)OC)O

Origin of Product

United States

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